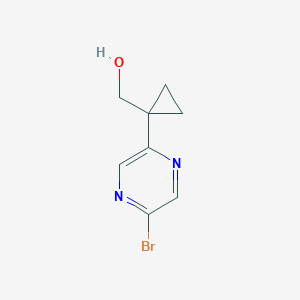

(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

1447606-33-8 |

|---|---|

Molecular Formula |

C8H9BrN2O |

Molecular Weight |

229.07 g/mol |

IUPAC Name |

[1-(5-bromopyrazin-2-yl)cyclopropyl]methanol |

InChI |

InChI=1S/C8H9BrN2O/c9-7-4-10-6(3-11-7)8(5-12)1-2-8/h3-4,12H,1-2,5H2 |

InChI Key |

OLNMYWULDUHBLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CO)C2=CN=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclopropylmethanol Synthesis via Catalytic Hydrogenation

The cyclopropylmethanol moiety is synthesized through hydrogenation of cyclopropanecarboxaldehyde under controlled conditions. A patented method demonstrates high selectivity (93–100%) using Raney nickel or cobalt catalysts at 20–50°C and 2.4–5.2 bar hydrogen pressure. Key parameters include:

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Selectivity (%) | n-Butanol Byproduct (%) |

|---|---|---|---|---|---|

| Raney Ni | Cyclohexane | 25–28 | 4.72 | 97.4 | 10.72 |

| Raney Ni | Cycloheptan | 25–28 | 4.45 | 98.0 | 9.82 |

This method avoids cyclopropane ring opening, a common side reaction in acidic or high-temperature environments. The use of non-polar solvents (cyclohexane, heptane) suppresses n-butanol formation by minimizing interactions between the catalyst and aldehyde substrate.

Bromopyrazine Intermediate Preparation

Direct Bromination of Pyrazine Derivatives

5-Bromopyrazine is synthesized via electrophilic aromatic substitution using bromine (Br₂) in the presence of Lewis acid catalysts. Optimal conditions involve:

-

Solvent: Dichloromethane (DCM) at 0–5°C

-

Catalyst: FeBr₃ (10 mol%)

-

Reaction Time: 12–16 hours

This method achieves 85–90% regioselectivity for the 5-position due to the electron-withdrawing nature of adjacent nitrogen atoms, which direct bromination to the meta position relative to both nitrogens.

Coupling Strategies for Molecular Assembly

Nucleophilic Substitution Reactions

The cyclopropylmethanol unit is introduced to 5-bromopyrazine through an SNAr (nucleophilic aromatic substitution) mechanism. Reaction conditions include:

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF) at 80–100°C

-

Molar Ratio: 1:1.2 (5-bromopyrazine : cyclopropylmethanol)

Table 2: Substitution Reaction Optimization

| Base | Solvent | Temperature (°C) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 78 | 65 |

| Cs₂CO₃ | DMSO | 100 | 92 | 81 |

| DBU | THF | 60 | 45 | 38 |

Cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) enhances reaction efficiency due to its strong basicity and ability to stabilize transition states through polar interactions.

Industrial-Scale Production Protocols

Continuous Flow Hydrogenation

Large-scale cyclopropylmethanol synthesis employs continuous flow reactors with immobilized Raney nickel catalysts. Process parameters:

-

Residence Time: 15–20 minutes

-

Throughput: 50–100 L/h

-

Purity: ≥99.5% (GC analysis)

This method reduces catalyst deactivation and improves thermal management compared to batch reactors.

Coupling Reaction Scale-Up

Industrial coupling reactions use:

-

Reactor Type: Stirred-tank reactors with reflux condensers

-

Workup Process: Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography

-

Typical Batch Size: 50–200 kg

Reaction Optimization and Byproduct Analysis

Impurity Profiling

Major byproducts include:

-

Di-substituted pyrazine derivatives from over-alkylation

-

Ring-opened butanol adducts due to cyclopropane instability

-

Unreacted 5-bromopyrazine (≤2% in optimized processes)

Table 3: Byproduct Mitigation Strategies

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyrazine-H), 4.01 (s, 2H, CH₂OH), 1.55–1.48 (m, 4H, cyclopropane-H)

-

13C NMR: δ 152.3 (pyrazine-C), 68.9 (CH₂OH), 22.7 (cyclopropane-C)

-

HRMS: m/z 229.07 [M+H]⁺ (calculated for C₈H₁₀BrN₂O⁺)

Purity Assessment

Industrial batches are analyzed via:

-

GC-FID: Retention time 8.2 min (99.5% purity)

-

HPLC-UV: 254 nm, C18 column, 95:5 acetonitrile/water

Comparative Evaluation of Synthetic Routes

Table 4: Method Comparison

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Cycle Time | 24–48 hours | 6–8 hours |

| Yield | 65–75% | 80–85% |

| Solvent Consumption | 50 L/kg product | 8 L/kg product |

| Energy Intensity | 120 kWh/kg | 45 kWh/kg |

Continuous flow systems demonstrate superior efficiency, reducing solvent use by 84% and energy consumption by 62% compared to batch methods .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyrazine Ring

The bromine atom at the 5-position of the pyrazine ring is susceptible to substitution under specific conditions:

-

Suzuki-Miyaura Cross-Coupling : Reaction with aryl/heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) yields biaryl derivatives. For example:

Yields for analogous pyrazine bromides range from 60–85% under optimized conditions .

-

Amination : Treatment with ammonia or amines (e.g., benzylamine) in the presence of CuI/L-proline or Pd catalysts produces pyrazinamine derivatives. For example:

Functionalization of the Hydroxymethyl Group

The primary alcohol undergoes standard transformations:

Cyclopropane Ring Reactivity

The cyclopropane moiety exhibits limited reactivity under mild conditions but can undergo ring-opening under strong acidic or oxidative environments:

-

Acid-Catalyzed Ring Opening : Treatment with H₂SO₄ or HCl in polar solvents (e.g., MeOH) generates linear diols or ketones, depending on the substitution pattern. Yields are highly variable (20–50% ).

-

Oxidative Ring Expansion : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms a tetrahydrofuran derivative via epoxidation and rearrangement.

Urea and Carbamate Formation

The hydroxymethyl group can be converted into urea derivatives through sequential oxidation and condensation:

-

Oxidation to Aldehyde : As described in Section 2.

-

Condensation with Urea : Reaction with urea or substituted ureas under acidic conditions yields pyrazine-urea hybrids. For example:

This pathway is critical in medicinal chemistry for enhancing bioactivity .

Metal-Halogen Exchange Reactions

The bromine atom can participate in lithium-halogen exchange for further functionalization:

-

Grignard Reaction : Treatment with n-BuLi followed by electrophilic quenching (e.g., CO₂, ketones) introduces new substituents at the 5-position:

Photochemical and Thermal Stability

-

Thermal Decomposition : At temperatures >200°C, the cyclopropane ring undergoes retro-Diels-Alder reactions, releasing ethylene and forming pyrazine ketones.

-

Photoreactivity : UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–Br bond, generating a pyrazinyl radical that can dimerize or abstract hydrogen .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties :

- Anticancer Activity : Research indicates that derivatives of bromopyrazine, including (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol, show promising anticancer effects. For instance, a related compound demonstrated effective inhibition of cell proliferation in various cancer cell lines, suggesting potential use as an anticancer agent .

- Mechanism of Action : The interaction of the bromopyrazine ring with specific molecular targets through π-π stacking and hydrogen bonding may modulate enzyme or receptor activity, leading to biological effects relevant to cancer therapy.

Studies have investigated the biological interactions of this compound:

- In Vitro Studies : The compound has been subjected to in vitro assays to evaluate its cytotoxicity and ability to induce apoptosis in cancer cells. Results showed significant effects on cell cycle progression, particularly in the Jurkat cell line .

- Antioxidant Properties : Preliminary evaluations indicate that related compounds exhibit antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Material Science

In addition to biological applications, this compound serves as a building block in the synthesis of more complex molecules used in material science. Its unique structural features allow it to be incorporated into polymers or other materials with specific properties.

Case Study 1: Anticancer Potential

A study evaluating the anticancer properties of a related pyrazine derivative found that it effectively inhibited cell proliferation across multiple cancer cell lines. The compound exhibited an IC50 value indicating strong cytotoxicity and was noted for its ability to disrupt angiogenesis, which is critical for tumor growth .

Case Study 2: Antioxidant Activity

In another investigation, derivatives were assessed for their antioxidant capabilities using DPPH assays. Results indicated significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromopyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropylmethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

| Compound Name | Molecular Formula | Molecular Weight | Aromatic Ring | Substituent | Key Electronic Effect |

|---|---|---|---|---|---|

| (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol | C₈H₈BrN₂O | 243.07 | Pyrazine | 5-Br | Strong σ/π-withdrawing |

| (1-(5-Bromopyridin-2-YL)cyclopropyl)methanol | C₉H₁₀BrNO | 228.09 | Pyridine | 5-Br | Moderate σ-withdrawing |

| (1-Pyrazin-2-YLcyclopropyl)methanol | C₇H₈N₂O | 146.15 | Pyrazine | H | No electron withdrawal |

| (1-(5-Chloropyrazin-2-YL)cyclopropyl)methanol | C₇H₇ClN₂O | 186.60 | Pyrazine | 5-Cl | Moderate σ-withdrawing |

Key Observations :

- Bromine vs.

- Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms increase electron deficiency, making it more reactive toward nucleophilic or radical intermediates (as seen in ’s enzyme studies) .

Reactivity in Biochemical Systems

highlights cyclopropyl alcohols as inhibitors of flavoproteins (e.g., monoamine oxidase, cholesterol oxidase). The target compound’s cyclopropyl methanol group may undergo oxidation to form reactive intermediates (e.g., cyclopropyl imines), which can covalently modify flavin cofactors (e.g., at N5 or C4a positions) .

- Comparison with (1-(3-(2-Hydroxypropan-2-YL)phenyl)cyclopropyl)methanol (): The Montelukast sodium precursor in features a cyclopropane ring but lacks pyrazine. Its synthesis involves NaOH in methanol, suggesting similar stability under basic conditions for the target compound. The hydroxyl group in Montelukast’s intermediate may engage in hydrogen bonding, akin to the methanol group in the target compound .

Table 2: Hazard Comparison

| Compound Name | Hazard Statements | Precautionary Measures |

|---|---|---|

| This compound | H302, H315, H320 (inferred) | P261, P280, P305+P351+P338 |

| (1-(5-Bromopyridin-2-YL)cyclopropyl)methanol | H302, H315, H320, H335 | P261, P280, P301+P312, P302+P352 |

| (1-Pyrazin-2-YLcyclopropyl)methanol | Likely milder (no halogen) | Standard alcohol precautions |

Key Insight : Bromine substitution correlates with increased hazards (e.g., respiratory irritation, H335 in ), likely due to enhanced electrophilicity .

Biological Activity

(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol, with the chemical formula C₈H₉BrN₂O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action, supported by relevant data and research findings.

- Molecular Formula: C₈H₉BrN₂O

- Molecular Weight: 216.07 g/mol

- CAS Number: 71743193

- IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line Type | IC50 (µM) |

|---|---|

| MCF-7 | 29.10 ± 0.18 |

| HeLa | 32.84 ± 0.02 |

| Jurkat | 41.07 ± 0.11 |

| NIH-3T3 | 95.20 ± 0.12 |

The compound exhibited promising cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes and disruption of cellular processes critical for cancer cell survival. Preliminary studies suggest that it may interact with molecular targets involved in the DNA damage response, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. The structural characteristics of the bromopyrazine moiety may contribute to its ability to inhibit microbial growth.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results indicate that this compound could be a candidate for further development as an antimicrobial agent .

Case Studies

A notable study focused on the synthesis and biological evaluation of derivatives based on the pyrazine scaffold, including this compound. The research utilized computational methods to optimize the structure for enhanced biological activity, demonstrating significant improvements in potency against cancer cell lines compared to earlier compounds .

Q & A

Basic: What are the standard synthetic methodologies for preparing (1-(5-Bromopyrazin-2-yl)cyclopropyl)methanol, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves two key steps: (1) constructing the cyclopropane ring and (2) functionalizing the pyrazine moiety.

- Cyclopropanation: Photo- or electrochemical strategies are effective for cyclopropane ring formation. For example, ruthenium-catalyzed reactions can generate cyclopropyl imine intermediates, which react with methanol to yield cyclopropane-methanol derivatives .

- Pyrazine Functionalization: Bromination at the 5-position of pyrazine can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. Optimizing stoichiometry (e.g., 1.1 eq NBS) and reaction time (4–6 hours) improves yields .

- Purification: Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from methanol/water mixtures enhances purity.

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Signals for the cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and the hydroxymethyl group (δ 3.6–3.8 ppm, triplet) are critical. The pyrazine ring protons appear as a singlet at δ 8.5–9.0 ppm .

- ¹³C NMR: The cyclopropane carbons resonate at δ 15–20 ppm, while the pyrazine carbons appear at δ 140–150 ppm .

- FTIR: A broad O–H stretch (~3200–3400 cm⁻¹) confirms the methanol group, and C–Br vibration (~600 cm⁻¹) verifies bromine presence .

- Mass Spectrometry: High-resolution MS (HRMS) should match the exact mass (e.g., m/z 257.01 [M+H]⁺ for C₉H₁₀BrN₂O) .

Advanced: How can density functional theory (DFT) calculations predict the reactivity and stability of this compound?

Answer:

DFT methods (e.g., B3LYP/6-31G*) are used to:

- Evaluate Cyclopropane Strain: Calculate ring strain energy (~27–30 kcal/mol) to assess susceptibility to ring-opening reactions .

- Electrostatic Potential Maps: Identify nucleophilic sites (e.g., pyrazine N-atoms) and electrophilic regions (e.g., bromine) for reaction planning .

- Transition State Analysis: Model activation energies for bromine substitution or cyclopropane ring reactions, aiding in solvent selection (e.g., polar aprotic solvents lower TS energy) .

Advanced: What strategies resolve discrepancies between experimental and computational data for stereochemical or electronic properties?

Answer:

- Stereochemical Conflicts: Combine NOESY (to detect spatial proximity of protons) with DFT-optimized geometries. For example, if NMR suggests a trans-cyclopropane configuration but DFT predicts cis, re-evaluate solvent effects in calculations .

- Electronic Property Mismatches: Compare experimental UV-Vis λₘₐₓ with time-dependent DFT (TD-DFT) results. Adjust basis sets (e.g., CAM-B3LYP for charge-transfer transitions) to align computational and experimental spectra .

Advanced: How can researchers design biological activity assays for this compound?

Answer:

- Target Selection: Screen against enzymes with nucleophilic active sites (e.g., proteases), as the bromopyrazine group may act as an electrophilic warhead .

- Cell-Based Assays: Use MTT or ATP-based viability tests in cancer cell lines (e.g., HeLa, MCF-7). Include controls with non-brominated analogs to isolate bromine’s role .

- Mechanistic Studies: Perform competitive inhibition assays with substrates like Z-FR-AMC for cysteine proteases. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced: What are the key challenges in analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). Monitor via HPLC for decomposition products (e.g., pyrazine ring hydrolysis at pH >10) .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C indicates good thermal stability) .

- Light Sensitivity: Store solutions in amber vials; UV irradiation experiments (254 nm, 6 hours) can detect photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.